![molecular formula C10H11ClO2 B064445 2-Ethyl-3-methoxybenzoyl chloride CAS No. 180341-36-0](/img/structure/B64445.png)
2-Ethyl-3-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methoxybenzoyl chloride is a chemical compound used in various scientific research applications. It is a benzoyl chloride derivative that is widely used in the synthesis of different organic compounds.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methoxybenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, which can react with different nucleophiles such as amines, alcohols, and thiols to form various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Ethyl-3-methoxybenzoyl chloride. However, it is known to be a mild irritant to the skin and eyes. It is also known to be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethyl-3-methoxybenzoyl chloride in lab experiments include its high reactivity, which makes it an excellent acylating agent. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of 2-Ethyl-3-methoxybenzoyl chloride in scientific research. One potential area is in the synthesis of new pharmaceuticals and agrochemicals. Another area is in the development of new organic compounds for use in various industries. Additionally, further research is needed to understand the mechanism of action and potential toxicity of 2-Ethyl-3-methoxybenzoyl chloride.
Conclusion:
In conclusion, 2-Ethyl-3-methoxybenzoyl chloride is a widely used chemical compound in scientific research. It is synthesized by the reaction of 2-ethyl-3-methoxybenzoic acid with thionyl chloride and is used in the synthesis of various organic compounds. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
2-Ethyl-3-methoxybenzoyl chloride is synthesized by the reaction of 2-ethyl-3-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions in the presence of a catalyst such as dimethylformamide (DMF). The resulting product is a colorless to pale yellow liquid with a molecular weight of 216.72 g/mol.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methoxybenzoyl chloride is widely used in scientific research for the synthesis of different organic compounds. It is used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of various intermediates for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
180341-36-0 |
---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
2-ethyl-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
LLPAULVDRSLFBZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC=C1OC)C(=O)Cl |
Kanonische SMILES |
CCC1=C(C=CC=C1OC)C(=O)Cl |
Synonyme |
Benzoyl chloride, 2-ethyl-3-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.